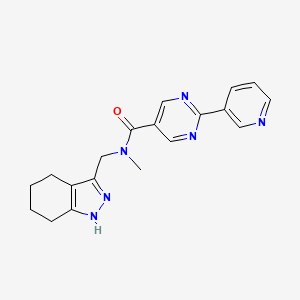

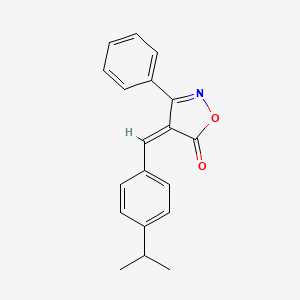

N-methyl-2-(3-pyridinyl)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step chemical reactions, starting from basic precursors to achieve the desired compound. For instance, one study describes the synthesis of a structurally related compound through a process that includes N-[11C]methylation and isolation by HPLC combined with SPE, achieving a radiochemical yield of 50-60% and a radiochemical purity of >99% (Wang et al., 2018). Another example involves the alkylation and cyclization of pyrimidine derivatives to obtain various compounds, demonstrating the versatility and complexity of pyrimidine chemistry (Haiza et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including N-methyl-2-(3-pyridinyl)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5-pyrimidinecarboxamide, is characterized by various functional groups and a heterocyclic base. Studies on isostructural compounds reveal significant insights into their electronic structures, bond distances, and polarization, as demonstrated by the analysis of similar pyrimidine compounds (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, reflecting their chemical reactivity and properties. For example, reactions with acetanhydride, pyrrolidine, and Vilsmeier reagents produce various compounds, indicating the potential for diverse chemical transformations (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application and study. The crystal structure analysis of related compounds provides valuable data on their solid-state properties and molecular interactions (Anuradha et al., 2014).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds is a significant area of research due to their wide range of biological and pharmaceutical applications. For instance, Fadda et al. (2013) explored the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, highlighting the versatility of pyrimidine compounds in generating diverse heterocyclic structures (Fadda, Bondock, Khalil, & Tawfik, 2013). Similarly, Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Potential Biological Activities

The search for new compounds with biological activities is a critical driver of research in this area. Bhuiyan et al. (2006) explored the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, uncovering compounds with pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). This line of investigation is crucial for discovering new drugs and understanding the chemical basis of their activities.

Supramolecular Chemistry and Material Science

The development of supramolecular assemblies for material science applications is another intriguing research avenue. Fonari et al. (2004) synthesized novel pyrimidine derivatives investigated as suitable ligands for co-crystallization with crown ethers, forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). Such studies open up possibilities for the creation of new materials with tailored properties.

Propriétés

IUPAC Name |

N-methyl-2-pyridin-3-yl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-25(12-17-15-6-2-3-7-16(15)23-24-17)19(26)14-10-21-18(22-11-14)13-5-4-8-20-9-13/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEPWAKAJJPVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NNC2=C1CCCC2)C(=O)C3=CN=C(N=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-pyridin-3-yl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)